![molecular formula C25H24ClF3N4O2 B3034924 1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 251310-55-1](/img/structure/B3034924.png)
1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Overview
Description
1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a useful research compound. Its molecular formula is C25H24ClF3N4O2 and its molecular weight is 504.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivatives
A key aspect of scientific research involving this compound is focused on the synthesis techniques and the development of its derivatives. Kumar and Vijayakumar (2018) demonstrated an efficient method for synthesizing a series of 3-substituted-4-arylquinoline derivatives, highlighting the versatility of quinoline structures in chemical synthesis (Kumar & Vijayakumar, 2018). Additionally, Yamamoto et al. (2016) identified a potent glycine transporter 1 inhibitor, showcasing the potential of similar compounds in therapeutic applications (Yamamoto et al., 2016).
Antioxidant and Antitumour Activities
Research by Tumosienė et al. (2019) on pyrrolidine-3-carboxylic acid derivatives, which share structural similarities with the compound , revealed significant antioxidant activities. This indicates potential applications in oxidative stress-related conditions (Tumosienė et al., 2019). Furthermore, Ji et al. (2018) synthesized a compound with distinct inhibitory capacity against cancer cell lines, demonstrating the potential of such compounds in oncology (Ji et al., 2018).
Antiviral and Anticonvulsant Properties
Ivashchenko et al. (2014) synthesized derivatives that showed efficacy against viruses like the hepatitis C virus, indicating possible antiviral applications (Ivashchenko et al., 2014). Additionally, Paronikyan et al. (2004) found that certain pyrazolo and isoquinoline derivatives exhibit anticonvulsant properties, suggesting potential use in treating neurological disorders (Paronikyan et al., 2004).
Antibacterial and Anticancer Evaluation
Bondock and Gieman (2015) explored the antibacterial and anticancer properties of 2-chloro-3-hetarylquinolines, which can inform the development of new therapeutic agents (Bondock & Gieman, 2015).
properties
IUPAC Name |
1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClF3N4O2/c26-21-12-17(25(27,28)29)14-30-23(21)31-15-19(34)13-22-20-9-5-4-6-16(20)10-11-33(22)24(35)32-18-7-2-1-3-8-18/h1-9,12,14,19,22,34H,10-11,13,15H2,(H,30,31)(H,32,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYFHKPURJUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(CNC3=C(C=C(C=N3)C(F)(F)F)Cl)O)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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